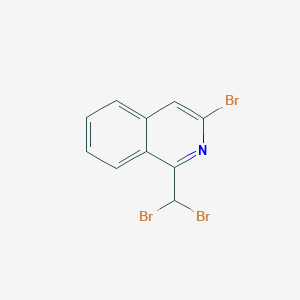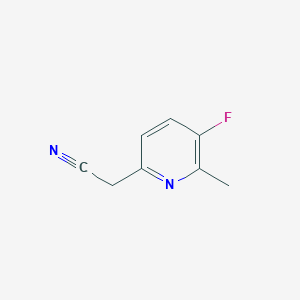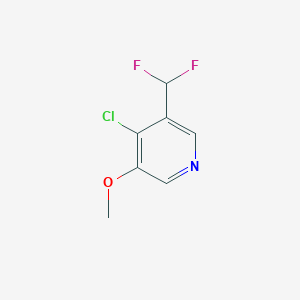
4-Chloro-3-(difluoromethyl)-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(difluoromethyl)-5-methoxypyridine is a chemical compound with the molecular formula C7H6ClF2NO It is a pyridine derivative, characterized by the presence of chloro, difluoromethyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine typically involves the introduction of the chloro, difluoromethyl, and methoxy groups onto a pyridine ring. One common method involves the reaction of 4-chloro-3-(difluoromethyl)pyridine with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is often subjected to purification steps, such as distillation or crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The chloro, difluoromethyl, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)-5-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, difluoromethyl, and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)-5-methoxypyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-3-(difluoromethyl)-2-fluoro-6-methoxypyridine: Similar structure with an additional fluorine atom on the pyridine ring.
4-Chloro-3-(difluoromethyl)-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Chloro-3-(difluoromethyl)-5-methoxypyridine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H6ClF2NO |
|---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
4-chloro-3-(difluoromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-5-3-11-2-4(6(5)8)7(9)10/h2-3,7H,1H3 |
InChI Key |
INBDSLDBOLNBHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)

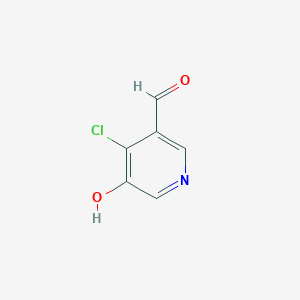
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
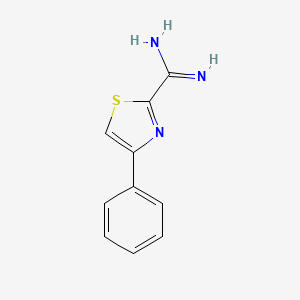


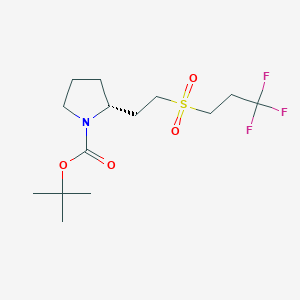
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)

![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
